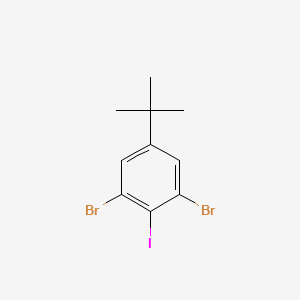

3,5-Dibromo-4-iodo-tert-butylbenzene

Description

BenchChem offers high-quality 3,5-Dibromo-4-iodo-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-iodo-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKKRWMEGQTKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Modular Scaffold Design: 3,5-Dibromo-4-iodo-tert-butylbenzene

An In-Depth Technical Guide on the Chemical Structure and Application of 3,5-Dibromo-4-iodo-tert-butylbenzene.

A "Linchpin" Arene for Sequential Cross-Coupling and Materials Science

Part 1: Executive Summary & Structural Logic

In the architecture of advanced organic materials—specifically Organic Light Emitting Diodes (OLEDs) and liquid crystals—symmetry and sequential functionalization are paramount. 3,5-Dibromo-4-iodo-tert-butylbenzene (CAS: 172368-00-2) serves as a specialized "linchpin" scaffold.

Its value lies in its chemically differentiated halogenation pattern . The coexistence of a highly reactive carbon-iodine (C–I) bond and two less reactive carbon-bromine (C–Br) bonds allows for orthogonal cross-coupling . Researchers can selectively functionalize the C4 position (iodine) using palladium-catalyzed methods without disturbing the C3/C5 bromine sites, which can be activated in subsequent steps. This "programmed reactivity" makes it an essential building block for constructing dendrimers and star-shaped polymers.

Chemical Identity & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-tert-butyl-3,5-dibromo-4-iodobenzene |

| Common Name | 3,5-Dibromo-4-iodo-tert-butylbenzene |

| CAS Number | 172368-00-2 |

| Molecular Formula | C₁₀H₁₁Br₂I |

| Molecular Weight | 417.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 34–36 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |

| Key Feature |

Part 2: Structural Analysis & Reactivity Profile

The Steric & Electronic Landscape

The molecule exhibits a highly specific substitution pattern that dictates its chemical behavior.

-

The tert-Butyl Anchor (C1): The bulky tert-butyl group acts as a solubility enhancer and a steric locking mechanism. It forces the molecule into a specific orientation in crystal lattices, which is crucial for liquid crystal applications.

-

The "Halogen Pocket" (C3-C4-C5):

-

C4-Iodine: Located para to the tert-butyl group.[1] The C–I bond is the longest and weakest (Bond Dissociation Energy ~65 kcal/mol), making it the site of first reaction (oxidative addition).

-

C3/C5-Bromines: These flank the iodine. While they provide steric crowding, their primary role is electronic. They are electron-withdrawing (-I effect), which slightly deactivates the ring but activates the C–I bond for nucleophilic attack or metal insertion.

-

Chemoselectivity: The "Switch" Mechanism

The core utility of this molecule is the reactivity gap between the Iodide and Bromide positions.

-

Reaction A (Kinetic Control): Pd-catalyzed Suzuki or Sonogashira coupling at 25–60°C . The catalyst inserts exclusively into the C–I bond. The C–Br bonds remain intact due to their higher activation energy.

-

Reaction B (Thermodynamic Control): Using forcing conditions (higher temp, stronger ligands like SPhos or XPhos) activates the C–Br bonds, allowing for the introduction of two identical "wings" to the scaffold.

Part 3: Synthesis Protocol

Objective: Synthesize 3,5-Dibromo-4-iodo-tert-butylbenzene from commercially available 4-tert-butylaniline.

Prerequisites:

-

Fume hood (Bromine and Iodine vapors are toxic).

-

Standard Schlenk line techniques for the Sandmeyer step.

Step 1: Regioselective Bromination

Target: 2,6-Dibromo-4-tert-butylaniline[2][3]

-

Dissolution: Dissolve 4-tert-butylaniline (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

-

Addition: Add a solution of Bromine (2.1 equiv) in Acetic Acid dropwise over 2 hours at room temperature.

-

Note: The amino group is an activating ortho, para director. Since the para position is blocked by the tert-butyl group, bromination occurs exclusively at the two ortho positions (2 and 6).

-

-

Heating: After addition, heat the mixture to 85°C for 90 minutes to ensure completion.

-

Workup: Cool to RT and pour into ice water. Neutralize with saturated NaHCO₃. Filter the white precipitate.

-

Purification: Recrystallize from Ethanol or use short silica plug (Hexanes/EtOAc). Yield is typically >85%.[2]

Step 2: Sterically Hindered Sandmeyer Iodination

Target: 3,5-Dibromo-4-iodo-tert-butylbenzene Challenge: The amine is flanked by two bulky bromine atoms, making diazotization difficult due to steric hindrance and reduced basicity.

-

Diazotization:

-

Suspend the 2,6-dibromo-4-tert-butylaniline (1.0 equiv) in concentrated HCl (or H₂SO₄ for better solubility).

-

Cool to 0–5°C in an ice/salt bath.

-

Add NaNO₂ (1.2 equiv) as a concentrated aqueous solution dropwise. Maintain temp <5°C. Stir vigorously for 1 hour. The mixture may remain a suspension (diazonium salt).

-

-

Iodination:

-

Dissolve Potassium Iodide (KI) (2.5 equiv) in a minimum amount of water.

-

Add the cold diazonium slurry slowly to the KI solution (ensure a large vessel to contain foaming from N₂ gas evolution).

-

Allow to warm to Room Temperature, then heat to 60°C for 1 hour to drive the reaction.

-

-

Quenching & Isolation:

-

Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (purple color fades to yellow).

-

Extract with Dichloromethane (DCM).

-

Wash organic layer with Brine, dry over MgSO₄.

-

-

Purification:

-

Flash Chromatography: Silica Gel, Eluent = 100% Hexanes.

-

Validation: The product should be the first major spot (Rf ~0.8 in Hexanes).

-

Part 4: Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the transformation from the aniline precursor to the final iodinated scaffold.

Figure 1: Two-step synthesis route via regioselective bromination and Sandmeyer iodination.

Divergent Reactivity Map

This diagram demonstrates how the molecule acts as a switch for sequential synthesis.

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.

Part 5: References

-

Product Identification & Properties: Title: 3,5-Dibromo-4-iodo-tert-butylbenzene Product Page.[2][3][4] Source: Oakwood Chemical. URL:[Link]

-

General Cross-Coupling Methodology: Title: Selective C–I vs C–Br Coupling in Polyhalogenated Arenes.[5] Source: ResearchGate (General Principles). URL:[Link](Note: Generalized reference for mechanistic principle described in Part 2).

Sources

Methodological & Application

using 3,5-Dibromo-4-iodo-tert-butylbenzene as AB2 monomer

This guide details the application of 3,5-Dibromo-4-iodo-tert-butylbenzene as a latent AB₂ monomer for the synthesis of soluble, hyperbranched polyphenylenes.

Introduction: The AB₂ Monomer Strategy

In the architecture of hyperbranched polymers, an AB₂ monomer contains one functional group of type A and two of type B . Successful polymerization relies on the specific reactivity profile where A reacts only with B , and B does not react with itself (or reacts much slower).

3,5-Dibromo-4-iodo-tert-butylbenzene is a precision-engineered monomer for this purpose:

-

Function A (Iodo group): High reactivity. Selectively undergoes metal-halogen exchange (e.g., with i-PrMgCl) or oxidative addition (Pd/Ni catalysts).

-

Function B₂ (Bromo groups): Lower reactivity. Stable under conditions that activate A, but susceptible to coupling with the activated A species.

-

Solubilizing Group (tert-Butyl): Crucial for preventing π-π stacking. Polyphenylenes are notoriously insoluble ("brick dust"); the bulky tert-butyl group forces a twisted backbone, ensuring solubility in common organic solvents (THF, Chloroform).

Part 1: Mechanism & Reactivity Hierarchy

The synthesis relies on Grignard Metathesis Polymerization (GRIM) or Catalyst-Transfer Polycondensation . The core principle is the "negative" reactivity gradient: C–I > C–Br .

Reactivity Diagram

Caption: The selective activation of the Iodo-site (A) initiates the polymerization cycle while preserving B-sites for subsequent branching.

Part 2: Experimental Protocol

Protocol A: Grignard Metathesis Polymerization (GRIM)

Best for: One-pot synthesis, high molecular weight, controlled polydispersity.

Materials:

-

Monomer: 3,5-Dibromo-4-iodo-tert-butylbenzene (Sublimed or recrystallized).

-

Reagent: Isopropylmagnesium chloride (i-PrMgCl), 2.0 M in THF.

-

Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Procedure:

-

Monomer Drying: Place 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 eq, e.g., 2.0 mmol) in a Schlenk flask. Evacuate and backfill with Argon (3x) to remove trace moisture. Dissolve in anhydrous THF (concentration ~0.1 M).

-

Selective Activation (Generation of AB₂ Grignard): Cool the solution to -20 °C (ice/salt bath). Add i-PrMgCl (1.05 eq) dropwise over 10 minutes.

-

Mechanistic Note: The C–I bond is weaker than the C–Br bond. At -20°C, the magnesium selectively exchanges with the Iodine at the 4-position, forming 3,5-dibromo-4-magnesio-tert-butylbenzene .

-

Validation: Stir for 30 mins. Take an aliquot, quench with D₂O, and analyze by GC-MS. You should see >98% deuteration at the 4-position and retention of both bromines.

-

-

Polymerization: Warm the solution to 0 °C or Room Temperature (RT). Add the catalyst Ni(dppp)Cl₂ (0.5 – 1.0 mol%).

-

Observation: The solution typically turns from clear/yellow to a deep orange/brown fluorescent color, indicating the formation of conjugated phenylene species.

-

Stir for 12–24 hours.

-

-

Quenching & Purification: Quench the reaction with 5 M HCl (aq) to terminate the Grignard species. Extract with Chloroform (CHCl₃). Wash organic layer with water and brine. Concentrate the organic layer and precipitate into cold Methanol (MeOH). Filter the solid and dry under vacuum.

Protocol B: Suzuki-Miyaura Polycondensation (Alternative)

Best for: Conditions intolerant to Grignard reagents.

-

Borylation (Pre-step): Convert the Iodo-monomer to a boronic ester (A-site) using Bis(pinacolato)diboron and PdCl₂(dppf) in mild conditions to avoid touching the Bromines.

-

Polymerization: React the resulting 3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tert-butylbenzene using Pd(PPh₃)₄ and aqueous K₂CO₃ in Toluene/Water.

Part 3: Characterization & Data Analysis

Successful synthesis is defined by the formation of a high-molecular-weight species that remains soluble.

Expected Data Profile

| Technique | Parameter | Expected Outcome | Notes |

| ¹H NMR | t-Butyl Group | Broadening of peak at ~1.3-1.5 ppm | Sharp peaks indicate unreacted monomer. |

| ¹H NMR | Aromatic Region | Broad multimodal peaks (7.0 - 8.0 ppm) | Due to different magnetic environments in dendritic/linear units. |

| GPC | Molecular Weight ( | 5,000 – 50,000 Da | Depends on catalyst loading and monomer purity. |

| GPC | Polydispersity (PDI) | 1.5 – 3.0 | Typical for hyperbranched polymers (broad distribution). |

| TGA | Thermal Stability | Highly stable aromatic backbone. |

Degree of Branching (DB)

The degree of branching is calculated from NMR integration of the distinct substructures:

-

Dendritic (D): Trisubstituted units (reacted at A, B, and B).

-

Linear (L): Disubstituted units (reacted at A and one B).

-

Terminal (T): Monosubstituted units (reacted at A only).

For this monomer, the high steric hindrance of the 3,5-dibromo positions often leads to a DB ~0.5, consistent with statistical growth.

Part 4: Structural Visualization

The resulting polymer adopts a globular, void-rich architecture due to the meta-linkages and bulky tert-butyl groups.

Caption: Simplified topology showing Dendritic, Linear, and Terminal units. Terminal units retain unreacted Bromines (B-sites) for post-functionalization.

References

-

Kim, Y. H., & Webster, O. W. (1990).[1] Water-soluble hyperbranched polyphenylene: "A unimolecular micelle?". Journal of the American Chemical Society, 112(11), 4592-4593. Link

-

Griset, A. P., et al. (2005). Synthesis of Soluble, Hyperbranched Poly(phenylene)s via the Suzuki-Miyaura Reaction. Macromolecules, 38, 6261. Link

-

Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. Link

-

PubChem. (n.d.). 1-tert-Butyl-4-iodobenzene (Analogous Precursor Data). National Library of Medicine. Link

Sources

Application Notes and Protocols: 3,5-Dibromo-4-iodo-tert-butylbenzene in Polyphenylene Dendrimer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3,5-Dibromo-4-iodo-tert-butylbenzene in Polyphenylene Dendrimer Construction

Polyphenylene dendrimers are a class of highly branched, monodisperse macromolecules with a rigid and shape-persistent architecture.[1] Their well-defined three-dimensional structures and the ability to introduce functional groups at specific locations make them promising candidates for a wide range of applications, including drug delivery, catalysis, and materials science.[2] The synthesis of these complex structures relies on a stepwise, generational growth, often employing iterative cross-coupling reactions.[3]

The choice of the monomer, or building block, is critical in dictating the final structure and properties of the dendrimer. 3,5-Dibromo-4-iodo-tert-butylbenzene presents itself as a uniquely versatile AB2-type monomer for the convergent synthesis of polyphenylene dendrimers. Its strategic design incorporates three key features:

-

Orthogonal Reactivity of Halogen Atoms: The inherent difference in reactivity among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br) allows for selective and sequential functionalization.[1][4] This predictable reactivity is the cornerstone of a controlled, step-wise dendron synthesis.

-

The tert-Butyl Group: This bulky aliphatic group imparts several advantageous properties. It enhances the solubility of the monomer and the resulting dendrimer branches in common organic solvents, mitigating aggregation and facilitating purification.[5][6] Furthermore, its steric hindrance can influence the conformation and rigidity of the final dendrimer.

-

AB2-Type Monomer Design: The single iodo-substituent serves as the reactive "A" site for initial coupling, while the two bromo-substituents act as the latent "B" sites for subsequent branching, enabling the construction of a dendritic wedge.

This application note provides a detailed guide to the use of 3,5-Dibromo-4-iodo-tert-butylbenzene in the synthesis of a first-generation (G1) polyphenylene dendron, culminating in the formation of a G1 dendrimer. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring scientific integrity and reproducibility.

Core Principles: Exploiting Differential Halogen Reactivity in Suzuki-Miyaura Coupling

The synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[5][7] The key to the selective synthesis of dendrons from 3,5-Dibromo-4-iodo-tert-butylbenzene lies in the significantly higher reactivity of the C-I bond compared to the C-Br bond towards oxidative addition to a Pd(0) catalyst.[1] By carefully controlling the reaction conditions, one can achieve selective coupling at the iodo-position while leaving the bromo-positions intact for the next generation of growth.

Experimental Protocols

Part 1: Synthesis of a First-Generation (G1) Polyphenylene Dendron

This protocol details the initial selective Suzuki-Miyaura coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene with an arylboronic acid.

Materials:

-

3,5-Dibromo-4-iodo-tert-butylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Protocol:

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. Stir for 15 minutes at room temperature to form the active Pd(0) species.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed mixture of toluene and ethanol (4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously under argon.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting iodo-compound.

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the G1 dendron.

Causality of Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[7]

-

Solvent System: The toluene/ethanol mixture provides good solubility for both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.

-

Temperature: The reaction is carried out at a moderate temperature (80 °C) to ensure selective reaction at the more reactive iodo-position without significant coupling at the bromo-positions.

Part 2: Synthesis of a First-Generation (G1) Polyphenylene Dendrimer

This protocol describes the subsequent Suzuki-Miyaura coupling of the G1 dendron with a bifunctional core molecule.

Materials:

-

G1 Dendron (from Part 1)

-

1,4-Benzenediboronic acid (core)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

Protocol:

-

Reaction Setup: In a Schlenk flask under argon, combine the G1 dendron (2.2 eq), 1,4-benzenediboronic acid (1.0 eq), and potassium phosphate (6.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.04 eq) and SPhos (0.08 eq) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene and a minimal amount of degassed water.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously under argon for 24-48 hours.

-

Monitoring the Reaction: Monitor the reaction by TLC or size-exclusion chromatography (SEC) to observe the formation of the higher molecular weight dendrimer.

-

Work-up: After cooling, dilute the mixture with toluene and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude G1 dendrimer by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating in methanol) or by preparative SEC.

Causality of Experimental Choices:

-

Catalyst System: For the less reactive C-Br bonds, a more active catalyst system is employed. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition to aryl bromides.[8]

-

Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective for the coupling of less reactive aryl bromides.

-

Higher Temperature: A higher reaction temperature is necessary to overcome the higher activation energy for the oxidative addition to the C-Br bonds.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis

| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MALDI-TOF MS (m/z) |

| Part 1 | G1 Dendron | 492.13 | 85-95 | 7.65 (s, 2H), 7.50-7.40 (m, 5H), 1.45 (s, 9H) | 151.2, 142.1, 138.5, 129.8, 128.9, 127.5, 123.0, 35.1, 31.3 | 491.9 [M]⁺ |

| Part 2 | G1 Dendrimer | 1059.13 | 70-85 | 7.70-7.50 (m, 14H), 7.45-7.35 (m, 10H), 1.48 (s, 18H) | 151.5, 141.8, 140.5, 139.2, 131.7, 129.5, 128.8, 127.3, 35.2, 31.4 | 1058.8 [M]⁺ |

Note: NMR data are representative and will vary depending on the specific arylboronic acid and core used. Chemical shifts are referenced to the solvent signal.

Visualization of the Synthetic Workflow

Caption: Workflow for the convergent synthesis of a G1 polyphenylene dendrimer.

Caption: Selective Suzuki-Miyaura coupling at the iodo-position.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization at each step.

-

Chromatographic Monitoring: TLC and GC-MS are essential for tracking the consumption of starting materials and the formation of products. In Part 1, the disappearance of the iodo-compound without significant formation of bis-coupled products validates the selectivity of the reaction.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the G1 dendron and the final G1 dendrimer.[9][10] The integration of proton signals and the appearance of new aromatic signals confirm the success of each coupling step.

-

Mass Spectrometry: MALDI-TOF MS is a powerful tool for confirming the molecular weight of the dendron and dendrimer, providing evidence of the successful addition of each building block. The monodisperse nature of the product will be evident from a single, sharp peak corresponding to the calculated molecular weight.

-

By employing these analytical techniques at each stage, researchers can be confident in the structural integrity of their synthesized dendrimers.

Conclusion

3,5-Dibromo-4-iodo-tert-butylbenzene is a highly valuable and strategically designed monomer for the convergent synthesis of polyphenylene dendrimers. Its differential halogen reactivity allows for a controlled and stepwise approach to dendron construction. The inclusion of a tert-butyl group enhances solubility and influences the final architecture of the macromolecule. The detailed protocols and mechanistic explanations provided in this application note offer a robust framework for researchers to synthesize well-defined polyphenylene dendrimers for a variety of advanced applications.

References

-

Dendrimeric Structures in the Synthesis of Fine Chemicals. (2021). MDPI. Retrieved from [Link]

-

Polyphenylene Dendrimers with Different Fluorescent Chromophores Asymmetrically Distributed at the Periphery. (2001). Journal of the American Chemical Society. Retrieved from [Link]

-

Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research. Retrieved from [Link]

-

MALDI–TOF Mass Spectrometry of Polyphenylene Dendrimers up to the Megadalton Range. Elucidating Structural Integrity of Macromolecules at Unrivaled High Molecular Weights. (2014). Macromolecules. Retrieved from [Link]

-

Supramolecular Assembly of Dendritic Polymers Elucidated by 1H and 13C Solid-State MAS NMR Spectroscopy. (2003). Journal of the American Chemical Society. Retrieved from [Link]

-

Diffusion and conformation of peptide-functionalized polyphenylene dendrimers studied by fluorescence correlation and 13C NMR spectroscopy. (2007). Chemphyschem. Retrieved from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). Organic Letters. Retrieved from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Polymer Analysis by MALDI-Tof MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Role of tert-butyl in the linear and nonlinear optical property of push-pull chromophores. (n.d.). ChemRxiv. Retrieved from [Link]

-

Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis. (2003). European Polymer Journal. Retrieved from [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (2014). Polymer Chemistry. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE. (2000). Organic Preparations and Procedures International. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dendrimers - structure, synthesis, encapsulation, characterization and applications. (2015). Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. Retrieved from [Link]

-

Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers. (2018). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

-

Nanosized polyphenylene dendrimers based upon pentaphenylbenzene units. (1995). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. (2012). Journal of Nanostructure in Chemistry. Retrieved from [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A MALDI-TOF MS study of lanthanide(III)-cored poly(phenylenevinylene) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diffusion and conformation of peptide-functionalized polyphenylene dendrimers studied by fluorescence correlation and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kbfi.ee [kbfi.ee]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene

[1]

Executive Summary & Substrate Analysis

This guide details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene (referred to herein as Substrate 1 ).[1]

The Chemical Challenge: "The Steric Fortress"

Substrate 1 presents a classic conflict between electronic activation and steric hindrance.

-

Electronic Hierarchy: The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bonds (approx. 81 kcal/mol), theoretically allowing exclusive coupling at the iodine position.

-

Steric Blockade: The iodine at the C4 position is "sandwiched" between two bulky bromine atoms at C3 and C5. This ortho,ortho-disubstitution creates a "molecular fence," severely retarding the rate of oxidative addition at the iodine center.

Objective: Achieve >95% chemoselectivity for the C–I coupling product while preserving the C–Br bonds for subsequent functionalization (e.g., dendrimer synthesis or polymerization).

Mechanistic Logic & Catalyst Selection

To navigate the steric/electronic conflict, the catalyst system must be active enough to access the hindered iodine but controlled enough to ignore the exposed bromines.

The Selectivity Landscape

Figure 1: The kinetic competition between the hindered Iodine (green path) and the accessible Bromines (red path).

Catalyst Recommendations

-

Primary Recommendation (Balance): Pd(dppf)Cl₂[1]·CH₂Cl₂ [1]

-

Why: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and facilitates reductive elimination in sterically crowded systems. It is robust and generally maintains high I > Br selectivity.

-

-

Secondary Recommendation (High Activity): SPhos Pd G2

-

Why: If the boronic acid partner is also hindered (e.g., 2,6-dimethylphenylboronic acid), standard catalysts will fail. SPhos is electron-rich and bulky, driving the catalytic cycle for difficult substrates. Warning: Requires strict temperature control (≤40°C) to prevent bromine activation.

-

Experimental Protocols

Protocol A: The "Standard" Chemoselective Coupling

Best for: Unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid).

Reagents:

Step-by-Step Methodology:

-

Inert Setup: Equip a Schlenk tube or reaction vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (x3).[1]

-

Charging: Add Substrate 1 (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%) to the vial.

-

Note: If using a glovebox, weigh solids inside. If on a bench, keep exposure time minimal.[6]

-

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).[1]

-

Critical: Sparge solvent with Argon for 15 mins prior to use.[1] Oxygen kills Pd(0) and promotes homocoupling.

-

-

Base Addition: Add degassed 2M Na₂CO₃ (2.5 equiv).[1]

-

Reaction: Seal the vessel. Heat to 60°C in an oil bath or heating block.

-

Control: Do not exceed 70°C. Higher temperatures increase the risk of reacting the ortho-bromines.

-

-

Monitoring: Check TLC or HPLC at 2 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Hindered Partner" Coupling

Best for: Sterically demanding boronic acids or when Protocol A yields <50%.

Reagents:

-

Hindered Boronic Acid (1.2 equiv)[1]

-

Catalyst: SPhos Pd G2 (2 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv, solid)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Setup: Prepare a vial with Substrate 1, Boronic Acid, SPhos Pd G2, and finely ground K₃PO₄ under Argon.

-

Solvent: Add degassed Toluene/Water mixture (0.1 M).

-

Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Why RT? SPhos is extremely active.[1] Heating will almost certainly activate the C–Br bonds.

-

-

Validation: If conversion is slow after 24h, raise temperature to 40°C, but monitor hourly.

Sequential Workflow: From Mono- to Tri-Functionalization[1]

For researchers building dendrimers or COFs, the remaining bromines are reactive handles.

Figure 2: Sequential functionalization workflow. Isolation of the intermediate is recommended to prevent oligomerization.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Low Conversion | Starting material remains after 24h. | Steric bulk prevents oxidative addition at C4.[1] | Switch to Protocol B (SPhos Pd G2) or increase temp to 65°C (carefully). |

| Over-Coupling | Mass spec shows M+Ar₂ or M+Ar₃.[1] | Catalyst is too active or Temp is too high. | Reduce Temp by 10°C. Switch to weaker base (Na₂CO₃ instead of K₃PO₄). |

| Protodeboronation | Aryl-H (benzene) detected in GC-MS.[1] | Boronic acid instability.[1][6][7] | Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 equiv).[1] Use anhydrous conditions (Protocol B with dry Toluene).[1] |

| Debromination | Product mass corresponds to loss of Br (M-Br+H).[1] | Hydride source present or Pd-H species formation.[1] | Ensure solvents are anhydrous/peroxide-free.[1] Avoid alcohol solvents if possible (use Toluene/Dioxane).[1] |

References

-

Mechanistic Basis of Halogen Reactivity

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

- Note: Establishes the oxid

-

-

Selectivity in Polyhalogenated Arenes

-

Protocols for Hindered Substrates (SPhos/XPhos)

-

Pd(dppf)

-

Reactivity of 3,5-dibromo-4-iodo derivatives

Sources

- 1. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.se]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

Application Note: Orthogonal Engineering of Sterically Crowded COF Linkers

Topic: 3,5-Dibromo-4-iodo-tert-butylbenzene as a Building Block for COFs Content Type: Detailed Application Note & Protocols Audience: Senior Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Subject: Mastering 3,5-Dibromo-4-iodo-tert-butylbenzene (CAS 172368-00-2) for Pore-Surface Engineering in Covalent Organic Frameworks.

Executive Summary & Strategic Rationale

In the precise architecture of Covalent Organic Frameworks (COFs), the building block 3,5-Dibromo-4-iodo-tert-butylbenzene represents a "privileged scaffold" for advanced pore engineering. Unlike standard linear linkers, this molecule offers three critical design advantages:

-

Orthogonal Reactivity (Electronics vs. Sterics): It possesses a hierarchy of leaving groups. The iodine atom (C-I) is electronically more labile than the bromines (C-Br), yet it is sterically "sandwiched" between them. This unique conflict allows for highly selective, stepwise functionalization.

-

Solubility Control: The tert-butyl group at position 1 acts as a "solubility anchor," preventing the irreversible

- -

Topology Definition: The 3,5-dibromo substitution pattern creates a 120° "bent" geometry, essential for constructing hexagonal (hcb) or Kagome (kgm) lattices when paired with

or

This guide details the protocols to transform this precursor into a functionalized dialdehyde linker, subsequently used to grow crystalline, drug-loading COFs.

Chemical Logic & Workflow

The central challenge with this molecule is the Steric Fortress around the iodine atom at position 4. While iodine typically undergoes oxidative addition faster than bromine, the flanking bromines at positions 3 and 5 create significant steric hindrance.

-

Standard Catalysts (e.g., Pd(PPh3)4): May fail to access the iodine or lose selectivity, leading to "scrambled" oligomers.

-

Optimized Strategy: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition at the hindered iodine without activating the bromines at moderate temperatures.

Workflow Visualization

The following diagram illustrates the stepwise conversion of the raw building block into a COF lattice.

Figure 1: Strategic workflow for converting the tri-halogenated precursor into a COF. Note the critical "Head-First" functionalization at the Iodine site.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (The "Head" Attachment)

Objective: Selectively functionalize position 4 (Iodine) with a functional group (R) while leaving positions 3 and 5 (Bromine) intact. Critical Mechanism: The use of SPhos-Pd-G2 precatalyst exploits the ligand's ability to facilitate oxidative addition into hindered aryl iodides at temperatures too low to activate aryl bromides.

Materials:

-

Substrate: 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (R-B(OH)2) (1.1 equiv) (e.g., 4-methoxyphenylboronic acid for pore polarity).

-

Catalyst: SPhos-Pd-G2 (0.02 equiv) [Alternative: Pd(OAc)2 + SPhos].

-

Base: K3PO4 (3.0 equiv).

-

Solvent: Toluene/Water (10:1 v/v).

Procedure:

-

Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).

-

Charging: Add the substrate (1.0 eq), boronic acid (1.1 eq), K3PO4 (3.0 eq), and SPhos-Pd-G2 (2 mol%).

-

Solvation: Add degassed Toluene/Water mixture. The tert-butyl group ensures rapid dissolution.

-

Controlled Heating: Heat to 40–50 °C .

-

Note: Do NOT exceed 60 °C. Higher temperatures risk activating the C-Br bonds.

-

-

Monitoring: Monitor via TLC/GC-MS every 2 hours. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M - I + R).

-

Workup: Quench with water, extract with EtOAc, dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/DCM).

Validation Point: 1H NMR should show the retention of the tert-butyl singlet (~1.3 ppm) and the integration of the new R-group protons. Mass spec should confirm a distinct isotope pattern for "Dibromo" (1:2:1 ratio).

Protocol B: Double Formylation (The "Arm" Activation)

Objective: Convert the two bromine atoms into aldehyde groups to create the COF polymerization sites. Method: Lithium-Halogen Exchange followed by DMF quenching.

Procedure:

-

Cryogenic Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .

-

Lithiation: Add n-BuLi (2.5 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Observation: A color change (often to deep yellow/orange) indicates the formation of the di-lithio species.

-

Timing: Stir at -78 °C for 1 hour. Do not warm up, or the tert-butyl group may direct ortho-lithiation or scrambling.

-

-

Quenching: Add anhydrous DMF (6.0 equiv) rapidly.

-

Warming: Allow the reaction to warm to room temperature naturally over 2 hours.

-

Hydrolysis: Pour into 1M HCl (aq) and stir vigorously for 30 mins to hydrolyze the hemiaminal intermediates to aldehydes.

-

Purification: Recrystallization from Ethanol/CHCl3 is preferred over chromatography to ensure high purity for COF synthesis.

Protocol C: Solvothermal COF Synthesis

Objective: Condense the newly formed Linker (Dialdehyde) with a

Materials:

-

Linker: Product of Protocol B (0.3 mmol).

-

Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol) (Stoichiometry is 3:2 for aldehyde:amine).

-

Solvent System: Mesitylene/1,4-Dioxane (1:1 v/v, 3 mL).

-

Catalyst: 6M Aqueous Acetic Acid (0.3 mL).

Procedure:

-

Tube Prep: Use a Pyrex tube (10 mL O.D.). Charge solids and solvents.[1][2]

-

Sonication: Sonicate for 10 minutes to ensure homogeneity. The tert-butyl groups on the linker will greatly aid solubility here.

-

Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen (critical for defect-free crystallization).

-

Sealing: Flame-seal the tube under vacuum.

-

Baking: Place in an oven at 120 °C for 72 hours (3 days).

-

Harvesting: Filter the resulting powder, wash with THF and Acetone (Soxhlet extraction for 24h recommended to remove oligomers).

-

Activation: Supercritical CO2 drying or vacuum drying at 100 °C.

Characterization & Data Presentation

When validating the COF derived from this building block, focus on the "Pore Environment" changes caused by the functional group at the Iodine position.

| Technique | Target Observation | Significance |

| PXRD | Low-angle peaks (2 | Confirms long-range order and large pore size (typical for hexagonal lattices). |

| N2 Isotherm (77 K) | Type IV isotherm | Confirms mesoporosity. A decrease in Surface Area compared to non-functionalized variants confirms the R-group occupies pore volume. |

| 13C CP-MAS NMR | Signal at ~160 ppm (C=N) | Confirms imine bond formation. Disappearance of C=O (~190 ppm) confirms high conversion. |

| SEM/TEM | Hexagonal rods or platelets | Visual confirmation of crystallinity. |

Troubleshooting the "Steric Fortress"

Issue: Low yield in Protocol A (Suzuki Coupling).

-

Cause: The steric bulk of the tert-butyl group (pos 1) and bromines (pos 3,5) prevents the Pd catalyst from accessing the Iodine (pos 4).

-

Solution: Switch to Pd-PEPPSI-IPr catalyst. The N-heterocyclic carbene (NHC) ligand is bulky but highly electron-donating, stabilizing the oxidative addition intermediate even in crowded environments [1].

Issue: Incomplete Formylation (Protocol B).

-

Cause: Mono-aldehyde formation due to insufficient lithiation time or moisture.

-

Solution: Use t-BuLi (4.0 equiv) at -78 °C instead of n-BuLi. t-BuLi is more reactive and ensures complete halogen-lithium exchange in sterically crowded systems.

Issue: Amorphous COF.

-

Cause: The functional group (R) added at position 4 is too flexible, disrupting stacking.

-

Solution: Add a "modulator" (monofunctional aldehyde, e.g., benzaldehyde) at 5 mol% to slow down the nucleation rate, allowing for error correction during crystal growth [2].

References

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

-

Bunck, D. N., & Dichtel, W. R. (2013). Internal Functionalization of Three-Dimensional Covalent Organic Frameworks. Angewandte Chemie International Edition.[3] Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

-

Lohse, M. S., et al. (2016). Sequential Functionalization of Covalent Organic Frameworks. Chemistry of Materials.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 3,5-Dibromo-4-iodo-tert-butylbenzene

Ticket Category: High-Value Building Blocks / Chemoselectivity Document ID: KB-782-HALO Status: Active Last Updated: 2026-02-24

Core Logic: The Chemoselectivity Framework

Welcome to the technical support hub for 3,5-Dibromo-4-iodo-tert-butylbenzene . This molecule is a "linchpin" scaffold used primarily in the synthesis of Covalent Organic Frameworks (COFs), dendrimers, and molecular rotors.

The primary challenge users face is Chemoselectivity . You have three halogen sites, but they are not created equal.

The Reactivity Hierarchy

To minimize side reactions, you must exploit the bond dissociation energy (BDE) differences between the C-I and C-Br bonds, while accounting for the Ortho-Effect (steric crowding).

-

Target Site (C-I): Bond energy ~50 kcal/mol. Reacts rapidly with Pd(0) via oxidative addition.

-

Protected Sites (C-Br): Bond energy ~65 kcal/mol. Reacts slower; requires higher temperatures or electron-rich ligands.

-

Steric Gatekeepers: The two bromine atoms at the 3,5-positions create a "steric corridor" around the iodine. This slows down the approach of bulky catalysts but also suppresses Ullmann homocoupling (Ar-Ar dimerization) by making the formation of the crowded L2Pd(Ar)2 intermediate energetically unfavorable.

Troubleshooting Guide: Minimizing Homocoupling

Users frequently report "dimerization," but this term is ambiguous. We must distinguish between Type A (Substrate Homocoupling) and Type B (Reagent Homocoupling) .

Scenario A: "I see a dimer of my starting material (Ar-Ar)."

Diagnosis: Ullmann-type homocoupling. Mechanism: Two Aryl-Pd species disproportionate or react to form a Bis-Aryl-Pd complex, which reductively eliminates the dimer. Likelihood for this Substrate: Low (due to steric hindrance), but possible under "starved" conditions.

| Root Cause | Technical Explanation | Corrective Action |

| Nucleophile Starvation | If the Pd-Ar species cannot find a coupling partner (alkyne/boronic acid) quickly, it idles and eventually homocouples. | Increase [Nucleophile]: Ensure a slight excess (1.1–1.2 equiv) of the coupling partner is present before adding the catalyst. |

| Catalyst Decomposition | Formation of Pd-black or clusters can promote radical pathways leading to non-selective coupling. | Ligand Choice: Switch to bidentate ligands (e.g., dppe, dppf) which stabilize the Pd center better than PPh3, preventing "naked" Pd formation. |

| Excess Reductant | In Sonogashira, excess CuI can sometimes promote radical dimerization of the aryl halide. | Limit Copper: Keep CuI loading low (0.5–1.0 mol%) or switch to Copper-Free Sonogashira conditions (see Protocol 1). |

Scenario B: "I see a dimer of my alkyne/boronic acid."

Diagnosis: Glaser Coupling (alkynes) or Oxidative Dimerization (boronic acids). Impact: Consumes your reagent, leaving the aryl iodide unreacted and difficult to purify.

| Root Cause | Technical Explanation | Corrective Action |

| Oxygen Ingress | Degassing is Critical: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) . Keep the reaction under positive Argon pressure. | |

| Fast Addition | High local concentration of alkyne + Cu + | Slow Addition: Add the alkyne solution slowly via syringe pump after the catalyst is established. |

Visualizing the Selectivity Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired side reactions.

Caption: Kinetic fork showing the competition between the desired C-I activation (Green path) and the competing homocoupling/over-reaction pathways (Red paths).

Validated Experimental Protocols

Protocol A: Selective Sonogashira Coupling (Copper-Free Method)

Recommended to eliminate Glaser homocoupling completely.

Rationale: The steric bulk of the tert-butyl group aids solubility, but the ortho-bromines slow down the reaction. Standard conditions often fail or stall. This protocol uses a highly active Pd species to bypass the need for Copper.

Reagents:

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.2 equiv

-

Catalyst: PdCl₂(CH₃CN)₂ (3 mol%)

-

Ligand: X-Phos (6 mol%) — Crucial: Bulky, electron-rich ligand boosts oxidative addition into the hindered center.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Setup: Charge a Schlenk tube with Substrate, Pd-catalyst, Ligand, and Base.

-

Atmosphere: Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Dioxane via syringe.

-

Activation: Stir at RT for 10 mins to generate the active catalytic species (L-Pd(0)).

-

Addition: Add the Alkyne via syringe.

-

Reaction: Heat to 60°C . Do not exceed 80°C to preserve C-Br integrity.

-

Monitoring: Check TLC/LCMS at 4 hours. Look for the disappearance of the starting iodide.

Protocol B: Selective Suzuki-Miyaura Coupling

Recommended for appending aryl groups.

Rationale: Boronic acids can undergo protodeboronation (losing the B(OH)2 group) if the reaction is too slow. We use a base that activates the boron without promoting C-Br insertion.

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Boronic Acid: 1.1 equiv

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step:

-

Degassing: Combine solvents and aqueous base in a separate flask. Sparge with Argon for 30 mins.

-

Assembly: Add solid reagents to the reaction vessel under Argon flow.

-

Initiation: Add the degassed solvent mixture.

-

Thermal Cycle: Heat to 75°C .

-

Tech Tip: If the reaction stalls at 50% conversion, do not increase temperature (risk of Br-coupling). Instead, add a second portion of boronic acid (0.2 equiv) and fresh catalyst (1 mol%).

-

FAQ: Rapid Diagnostics

Q: I see a new spot on TLC just above my product. Is it the homocouple? A: Likely yes. The bis-aryl homocouple (dimer of the starting material) is highly non-polar and often runs slightly higher than the cross-coupled product. However, if you are doing Sonogashira, check if it is the Glaser dimer (diyne), which is often fluorescent blue under UV.

-

Test: Stain with KMnO4. The alkyne product and Glaser dimer will stain; the aryl-aryl homocouple usually will not stain as vigorously.

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the slow transmetallation caused by the ortho-bromines, they often create "hot spots" that exceed the activation energy for the C-Br bonds. If you must use MW, set a strict temperature ceiling of 80°C and use "Power Cycling" (active cooling).

Q: My isolated yield is low, but conversion was 100%. Where did it go? A: Check the "solvent front" of your column. 3,5-dibromo-4-iodo-tert-butylbenzene derivatives are often greasy/lipophilic. They might have eluted with the hexanes during the column equilibration.

References

-

Mechanistic Insight on Ullmann vs. Cross-Coupling: Vertex AI Search Result 1.1 & 1.7

- Title: Expanding Ullmann Homocoupling to Cross-Coupling / Ullmann Homocoupling in Heterogeneous Systems.

-

Source:1

-

Sonogashira Protocol & Copper-Free Variations: Vertex AI Search Result 1.9 & 1.11

-

Suzuki Coupling Reactivity & Conditions: Vertex AI Search Result 1.3 & 1.16

- Title: Suzuki Reaction - Wikipedia / Suzuki Coupling - Organic Chemistry Portal.

-

Source:3

-

Substrate Specifics (3,5-Dibromo-4-iodo-tert-butylbenzene): Vertex AI Search Result 1.12 & 1.15

- Title: A Convenient Synthesis of 3,5-Di-(t-Butyl)

-

Source:4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Standards for 3,5-Dibromo-4-iodo-tert-butylbenzene

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3,5-Dibromo-4-iodo-tert-butylbenzene, a key building block in organic synthesis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to be a practical resource, grounded in scientific principles and supported by illustrative experimental data.

The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each reagent and intermediate directly impacts the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, robust analytical methods for purity determination are not just a regulatory requirement but a scientific necessity. 3,5-Dibromo-4-iodo-tert-butylbenzene, with its multiple halogen substituents and a bulky tert-butyl group, presents unique analytical challenges that necessitate a well-designed purity assessment strategy.

Predicting Impurities: A Look at the Synthesis of 3,5-Dibromo-4-iodo-tert-butylbenzene

Based on this, likely process-related impurities could include:

-

Isomers: Incomplete or over-halogenation can lead to various isomeric impurities, such as monobromo-iodo-tert-butylbenzene, dibromo-tert-butylbenzene, or tribromo-tert-butylbenzene derivatives. The position of the halogens on the aromatic ring can also vary, leading to regioisomers.

-

Starting Materials: Unreacted starting materials, such as 4-iodo-tert-butylbenzene or a dibromo-tert-butylbenzene isomer, may persist in the final product.

-

Byproducts from Side Reactions: Depending on the specific reaction conditions, other side reactions could occur, leading to a range of other structurally related compounds.

A robust analytical method must be able to separate and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of non-volatile and moderately polar organic compounds.[1] Its versatility, high resolution, and sensitivity make it an ideal choice for assessing the purity of 3,5-Dibromo-4-iodo-tert-butylbenzene.

The Logic Behind the HPLC Method Design

Given the non-polar nature of 3,5-Dibromo-4-iodo-tert-butylbenzene, a reversed-phase HPLC method is the logical choice. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[2]

Illustrative HPLC Protocol

The following protocol is a scientifically sound, illustrative method for the purity analysis of 3,5-Dibromo-4-iodo-tert-butylbenzene, designed based on the principles of reversed-phase chromatography for halogenated aromatic compounds.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for non-polar analytes. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |

| Gradient Elution | 70% B to 95% B over 15 min | A gradient is necessary to elute the highly retained main compound while also providing good separation of potentially less retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | DAD, 220 nm | Aromatic compounds typically have strong absorbance in the low UV range. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis. |

| Injection Volume | 5 µL | A small injection volume to prevent column overload. |

| Sample Preparation | 1 mg/mL in Acetonitrile | The sample should be dissolved in a solvent compatible with the mobile phase. |

Workflow for HPLC Purity Analysis

Caption: HPLC Purity Analysis Workflow.

Illustrative HPLC Data

Below is a simulated chromatogram representing the separation of 3,5-Dibromo-4-iodo-tert-butylbenzene from its potential impurities.

(Note: This is an illustrative chromatogram generated for educational purposes, as specific experimental data for this compound is not publicly available.)

Figure 1: Illustrative HPLC Chromatogram

(A simulated chromatogram would be presented here, showing a large main peak for 3,5-Dibromo-4-iodo-tert-butylbenzene and smaller peaks for potential impurities at different retention times.)

Interpretation of the HPLC Data:

The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For this method to be accurate, all components must have a similar response factor at the detection wavelength.

Orthogonal Methods for Purity Confirmation

To ensure the trustworthiness of the purity assessment, it is crucial to employ orthogonal methods, which rely on different separation or detection principles. This approach provides a more comprehensive picture of the sample's purity and can help to identify impurities that may not be detected by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For 3,5-Dibromo-4-iodo-tert-butylbenzene, which has a relatively low molecular weight and is expected to be thermally stable, GC-MS is a viable alternative to HPLC.

Advantages of GC-MS:

-

High Sensitivity: GC-MS can often provide lower detection limits than HPLC-UV.[4]

-

Structural Information: The mass spectrometer provides valuable structural information about the separated components, aiding in the identification of unknown impurities.[1]

-

Separation of Volatile Impurities: GC is particularly well-suited for the separation of volatile impurities that may not be retained on an RP-HPLC column.

Limitations of GC-MS:

-

Thermal Lability: The compound must be thermally stable and volatile enough to be analyzed by GC.

-

Derivatization: Non-volatile impurities would require derivatization, adding complexity to the sample preparation.

Illustrative GC-MS Protocol

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

GC-MS Conditions:

| Parameter | Value | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium, 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |

| Inlet Temperature | 280 °C | To ensure complete vaporization of the sample. |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI), 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50-500 m/z | To cover the molecular ion and fragment ions of the target compound and potential impurities. |

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[5] Unlike chromatographic techniques, qNMR does not rely on the separation of components. Instead, the purity is determined by comparing the integral of a specific resonance from the analyte to the integral of a certified internal standard of known purity.[6]

Advantages of qNMR:

-

Primary Method: qNMR can be a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.

-

High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.[7]

-

Structural Confirmation: The NMR spectrum provides unambiguous structural confirmation of the main component.

-

Detection of Non-Chromophoric Impurities: qNMR can detect impurities that do not have a UV chromophore and would be invisible to HPLC-UV detection.

Limitations of qNMR:

-

Sensitivity: qNMR is generally less sensitive than chromatographic methods.

-

Peak Overlap: Severe peak overlap between the analyte and impurities can complicate quantification.

-

Internal Standard Selection: The choice of a suitable internal standard is critical for accurate results.[8]

Illustrative qNMR Protocol

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

qNMR Experimental Parameters:

| Parameter | Value | Rationale |

| Solvent | Chloroform-d (CDCl3) | A common deuterated solvent that is a good solvent for the analyte. |

| Internal Standard | Maleic Anhydride (Certified Reference Material) | A stable, non-volatile solid with sharp, well-resolved peaks that do not overlap with the analyte signals. |

| Pulse Sequence | A simple 90° pulse-acquire sequence | For quantitative measurements. |

| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | To ensure complete relaxation of all protons for accurate integration. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

Workflow for qNMR Purity Analysis

Caption: qNMR Purity Analysis Workflow.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity determination depends on several factors, including the properties of the analyte, the nature of the expected impurities, and the desired level of accuracy and precision.

Table 1: Comparison of Analytical Techniques for Purity Assessment of 3,5-Dibromo-4-iodo-tert-butylbenzene

| Feature | HPLC-DAD | GC-MS | qNMR |

| Principle | Chromatographic separation based on hydrophobicity | Chromatographic separation based on volatility and boiling point | Spectroscopic quantification based on the number of nuclei |

| Primary Use | Quantitative purity (area %), impurity profiling | Qualitative and quantitative analysis of volatile impurities | Absolute quantitative purity, structural confirmation |

| Sensitivity | Good to excellent | Excellent | Moderate |

| Selectivity | High | Very high | High |

| Impurity Identification | Limited (based on UV spectrum and retention time) | Excellent (based on mass spectral fragmentation) | Good (for structurally different impurities) |

| Throughput | High | Moderate | Low to moderate |

| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Does not strictly require a reference standard for tentative identification | Requires a certified internal standard |

| Cost | Moderate | High | High (instrumentation) |

Conclusion and Recommendations

For routine quality control and purity assessment of 3,5-Dibromo-4-iodo-tert-butylbenzene, a well-validated reversed-phase HPLC method is the recommended primary technique . Its robustness, high throughput, and excellent resolving power make it ideal for separating the main component from its structurally related impurities.

However, to ensure the highest level of confidence in the purity value, it is strongly recommended to employ orthogonal methods for cross-validation .

-

GC-MS is an excellent complementary technique for identifying and quantifying volatile and thermally stable impurities that may not be detected by HPLC.

-

qNMR should be considered the gold standard for obtaining an absolute purity value, especially when a certified reference material of 3,5-Dibromo-4-iodo-tert-butylbenzene is not available. It provides a direct measure of purity and simultaneously confirms the structure of the molecule.

By adopting a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective medicines.

References

-

Waters Corporation. (n.d.). Gas Chromatography (GC) & GC-MS. Retrieved from [Link]

- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421.

- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(21), 9220–9231.

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

- Kim, J., & Lee, S. (2021).

-

AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

-

Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Dibromo-4-iodo-tert-butylbenzene. Retrieved from [Link]

-

International Journal of Applied Science and Research. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

- Li, Z., Zheng, Z., & Chen, H. (2000). 10a. A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE.

-

News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chromtech.com [chromtech.com]

- 3. amptechfl.com [amptechfl.com]

- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. bipm.org [bipm.org]

- 8. emerypharma.com [emerypharma.com]

mass spectrometry fragmentation pattern of 3,5-Dibromo-4-iodo-tert-butylbenzene

An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 3,5-Dibromo-4-iodo-tert-butylbenzene: A Comparative Analysis

Introduction

For researchers engaged in synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Polysubstituted aromatic compounds, particularly those bearing multiple, heavy halogen atoms, present unique analytical challenges. 3,5-Dibromo-4-iodo-tert-butylbenzene (Molecular Formula: C₁₀H₁₁Br₂I, Molecular Weight: 417.91 g/mol ) is one such complex molecule.[1][2] Its analysis via mass spectrometry provides a rich dataset, but interpreting its fragmentation pattern requires a foundational understanding of the competing and sequential dissociation pathways influenced by its distinct structural motifs: a bulky tert-butyl group and a heavily halogenated aromatic ring.

While direct experimental mass spectra for 3,5-Dibromo-4-iodo-tert-butylbenzene are not widely published, this guide will provide a detailed, predictive analysis of its fragmentation behavior under Electron Ionization (EI). By synthesizing established mass spectrometry principles with experimental data from analogous structures—such as tert-butylbenzene, bromoarenes, and iodoarenes—we can construct a reliable roadmap for identifying this compound and others in its class. This guide serves as a practical tool for scientists to anticipate, interpret, and validate the mass spectra of complex halogenated molecules.

Section 1: The Molecular Ion and Its Unique Isotopic Signature

The first event in the mass spectrometer's ionization chamber is the removal of an electron to form the molecular ion (M⁺˙).[3] For 3,5-Dibromo-4-iodo-tert-butylbenzene, the molecular ion region will be profoundly characteristic due to the natural isotopic abundances of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4] In contrast, iodine is monoisotopic (¹²⁷I).[5][6]

The presence of two bromine atoms will generate a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments. The pattern for a species with two bromine atoms (Br₂) is a triplet of peaks with a relative intensity ratio of approximately 1:2:1 (for M, M+2, and M+4).

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 3,5-Dibromo-4-iodo-tert-butylbenzene

| Ion Formula | Contributing Isotopes | m/z (Nominal) | Predicted Relative Abundance |

| [C₁₀H₁₁⁷⁹Br₂¹²⁷I]⁺˙ | 2 x ⁷⁹Br | 416 | ~25% |

| [C₁₀H₁₁⁷⁹Br⁸¹Br¹²⁷I]⁺˙ | 1 x ⁷⁹Br, 1 x ⁸¹Br | 418 | ~50% |

| [C₁₀H₁₁⁸¹Br₂¹²⁷I]⁺˙ | 2 x ⁸¹Br | 420 | ~25% |

Note: The presence of the ¹³C isotope will also contribute to M+1, M+3, etc., peaks, but the Br₂ pattern will be the most dominant feature.

This unique 1:2:1 triplet is a powerful diagnostic tool. Its observation immediately confirms the presence of two bromine atoms in the ion being analyzed, providing a high degree of confidence in the elemental composition of the parent molecule and its fragments.

Section 2: Primary Fragmentation Pathways: A Tale of Competing Cleavages

The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[3] The fragmentation of 3,5-Dibromo-4-iodo-tert-butylbenzene is dictated by the relative stabilities of the potential carbocations and radicals that can be formed. The primary fragmentation events are expected to be a competition between α-cleavage at the tert-butyl group and the scission of weak carbon-halogen bonds.

Pathway A: α-Cleavage of the tert-Butyl Group (Benzylic Cleavage)

The most common fragmentation pathway for molecules containing a tert-butyl group attached to an aromatic ring is the loss of a methyl radical (•CH₃) to form a highly stable tertiary benzylic carbocation.[7][8] This is consistently observed in the mass spectrum of tert-butylbenzene, where the [M-15]⁺ ion at m/z 119 is the base peak.[9][10][11]

-

Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₉H₈Br₂I]⁺ + •CH₃

-

Expected m/z: 401 / 403 / 405 (This fragment retains the two bromine atoms, so it will exhibit the characteristic 1:2:1 isotopic pattern).

-

Rationale: The driving force for this fragmentation is the exceptional stability of the resulting tertiary carbocation, which is further stabilized by resonance with the aromatic ring. This is often the most favorable fragmentation pathway for alkylbenzenes.

Pathway B: Cleavage of Carbon-Halogen Bonds

The carbon-halogen bonds are relatively weak and prone to cleavage. The bond dissociation energies follow the trend C-Br > C-I, making the carbon-iodine bond the most likely halogen bond to break.[5]

-

Loss of an Iodine Radical (•I): This involves the homolytic cleavage of the C-I bond, the weakest bond in the molecule. This is a very common pathway for iodo-organic compounds.[5][12]

-

Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₁₀H₁₁Br₂]⁺ + •I

-

Expected m/z: 290 / 292 / 294 (This fragment also retains the two bromine atoms and will show a 1:2:1 pattern).

-

Rationale: The low bond energy of the C-I bond makes this a highly probable fragmentation event.

-

-

Loss of a Bromine Radical (•Br): While the C-Br bond is stronger than the C-I bond, its cleavage is still a significant fragmentation pathway for bromoaromatic compounds.[4]

-

Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₁₀H₁₀BrI]⁺ + •Br

-

Expected m/z: 338 / 340 (This fragment contains one bromine atom, so it will exhibit a simpler 1:1 doublet for the M/M+2 peaks).

-

Rationale: This cleavage is less favorable than the loss of iodine but more favorable than breaking C-C or C-H bonds on the ring.

-

Section 3: Predicted Fragmentation Cascade

The primary fragments will undergo further dissociation, leading to a cascade of ions that constitute the molecule's fingerprint.

Table 2: Summary of Predicted Key Fragment Ions

| m/z (Nominal, lowest isotope) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 416 / 418 / 420 | [C₁₀H₁₁Br₂I]⁺˙ | Molecular Ion (M⁺˙) |

| 401 / 403 / 405 | [M - CH₃]⁺ | Primary α-cleavage of the tert-butyl group. Expected to be the base peak. |

| 290 / 292 / 294 | [M - I]⁺ | Primary cleavage of the C-I bond. |

| 338 / 340 | [M - Br]⁺ | Primary cleavage of the C-Br bond. |

| 274 / 276 | [M - CH₃ - Br]⁺ | Secondary fragmentation: Loss of •Br from the [M-CH₃]⁺ ion. |

| 211 / 213 | [M - I - Br]⁺ | Secondary fragmentation: Loss of •Br from the [M-I]⁺ ion. |

| 132 | [M - I - 2Br]⁺ | Secondary fragmentation: Loss of a second •Br from the [M-I-Br]⁺ ion. |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |

Below is a diagram illustrating the most probable fragmentation pathways.

Caption: Predicted EI fragmentation cascade of 3,5-Dibromo-4-iodo-tert-butylbenzene.

Section 4: A General Protocol for GC-MS Analysis

To validate these predictions, a standardized experimental approach is necessary. The following protocol outlines a robust method for analyzing a thermally stable, halogenated aromatic compound like 3,5-Dibromo-4-iodo-tert-butylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a clean, reproducible mass spectrum and determine the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for injection. Causality: A dilute sample prevents detector saturation and ensures sharp chromatographic peaks.

-

-

Instrumentation: GC-MS System

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole).

-

Ionization Mode: Electron Ionization (EI).

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio). Causality: Split injection prevents column overloading and provides better peak shape for a relatively concentrated sample.

-

Injector Temperature: 280 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness). Causality: This stationary phase is robust and provides excellent separation for a wide range of non-polar to moderately polar aromatic compounds.

-

Oven Temperature Program:

-